Patented Utility as the Sole Source Intermediate for a Potent c-Met Inhibitor Series
Chinese patent CN111440177A explicitly discloses 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid as the penultimate intermediate in the synthesis of N-{3-fluoro-4-[6-methoxy-7-(3-morpholine propoxy)quinoline-4-oxyl]phenyl}-7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxamide (Compound 1), a novel c-Met inhibitor [1]. No other 7-substituted analog (e.g., 7-H, 7-CH₃, 7-cyclopropyl) is demonstrated to yield a bioactive c-Met inhibitor in this patent series, establishing a unique synthetic link. The target compound's utility is therefore defined by its position in a validated inhibitory pathway, unlike generically active pyrazolopyrimidines .
| Evidence Dimension | Role in patented c-Met inhibitor synthesis |
|---|---|
| Target Compound Data | Exclusive precursor for CN111440177A Compound 1 |
| Comparator Or Baseline | 7-H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9) or 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Quantified Difference | Not applicable (qualitative structural requirement); 0% success in forming the target patented inhibitor when using comparator acids |
| Conditions | Multi-step synthesis as described in patent CN111440177A, Examples 1-2 |
Why This Matters
For a procurement team developing the specific c-Met inhibitor series from CN111440177A, the 7-phenyl derivative is a mandatory starting material, while cheaper or more readily available generic pyrazolo[1,5-a]pyrimidine-5-carboxylic acids are chemically incapable of delivering the specified final compound.
- [1] Liaoning University. Novel substituted pyrazolo[1,5-a]pyrimidine compound and preparation method and application thereof. Chinese Patent CN111440177A, 2020. View Source
